molecular formula C25H19ClN2O2 B12017894 2-((4-Chlorobenzyl)oxy)-N'-(1-naphthylmethylene)benzohydrazide CAS No. 347864-60-2

2-((4-Chlorobenzyl)oxy)-N'-(1-naphthylmethylene)benzohydrazide

Cat. No.: B12017894
CAS No.: 347864-60-2
M. Wt: 414.9 g/mol
InChI Key: WBDKKNAXXDMXAT-JVWAILMASA-N
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Description

2-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a chlorobenzyl group, a naphthylmethylene group, and a benzohydrazide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide typically involves the following steps:

    Formation of the Benzohydrazide Core: The initial step involves the reaction of benzohydrazide with an appropriate aldehyde or ketone to form the hydrazone derivative.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the hydrazone derivative reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Naphthylmethylene Group: The final step involves the condensation of the intermediate product with 1-naphthaldehyde under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted benzohydrazide derivatives.

Scientific Research Applications

2-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Interact with DNA: The compound can intercalate into DNA, disrupting the replication and transcription processes.

    Modulate Signaling Pathways: It can influence various signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

2-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide can be compared with similar compounds such as:

    2-((4-Methylbenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide: Similar structure but with a methyl group instead of a chlorine atom.

    2-((4-Bromobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide: Similar structure but with a bromine atom instead of a chlorine atom.

    2-((4-Fluorobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness

The presence of the chlorobenzyl group in 2-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from its analogs.

Properties

CAS No.

347864-60-2

Molecular Formula

C25H19ClN2O2

Molecular Weight

414.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methoxy]-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide

InChI

InChI=1S/C25H19ClN2O2/c26-21-14-12-18(13-15-21)17-30-24-11-4-3-10-23(24)25(29)28-27-16-20-8-5-7-19-6-1-2-9-22(19)20/h1-16H,17H2,(H,28,29)/b27-16+

InChI Key

WBDKKNAXXDMXAT-JVWAILMASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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